
L-Cystine-13C6,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cystine-13C6,15N2 is a labeled form of L-Cystine . L-Cystine is a non-essential amino acid that is used as an antioxidant, protecting tissues against radiation and pollution . It finds application in protein synthesis and is required for the utilization of vitamin B6 . It is also useful in healing burns and wounds .
Synthesis Analysis
L-Cystine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It is typically synthesized in the human body when there is sufficient methionine available .Molecular Structure Analysis
The molecular formula of L-Cystine-13C6,15N2 is [SCH2CH (*NH2)*COOH]2 . The CAS Number for the labeled form is 1252803-65-8 and for the unlabeled form is 56-89-3 .Chemical Reactions Analysis
L-Cystine exhibits antioxidant properties and participates in redox reactions . It is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .Physical And Chemical Properties Analysis
The molecular weight of L-Cystine-13C6,15N2 is 248.24 . It is stored at room temperature away from light and moisture .Scientific Research Applications
Clinical Research
Field
Clinical Research & Diagnostics
Methods
High-resolution accurate mass (HRAM) liquid chromatography-mass spectrometry (LC/MS) is employed. This method offers great selectivity and mass accuracy, using an Agilent 6530 Accurate-Mass Q-TOF LC/MS system connected to an Agilent 1290 Infinity LC System .
Results
The method demonstrated excellent sensitivity, linearity, dynamic range, precision, accuracy, and reproducibility. It was comparable to multiple reaction monitoring (MRM) methods traditionally used for cystine quantitation in WBCs .
Metabolic Research
Field
Metabolic Engineering & Microbiology
Methods
Metabolic control analysis (MCA), metabolomics, and thermodynamic flux analysis (TFA) are used to identify engineering targets for enhancing production yields.
Results
By overexpressing L-cysteine synthases, a significant improvement in L-cysteine productivity and yield was achieved, increasing the yield on glucose by more than 85% to 9.2% (w/w) .
Safety And Hazards
Future Directions
properties
CAS RN |
1252803-65-8 |
|---|---|
Product Name |
L-Cystine-13C6,15N2 |
Molecular Formula |
¹³C₆H₁₂¹⁵N₂O₄S₂ |
Molecular Weight |
248.24 |
synonyms |
(-)-Cystine-13C6,15N2; 3,3’-Dithiobis(2-aminopropanoic Acid)-13C6,15N2; Bis(β-amino-β-carboxyethyl)-13C6,15N2 Disulfide; Cystine Αcid-13C6,15N2; Dicysteine-13C6,15N2; 3,3’-Dithiobis-L-alanine-13C6,15N2; L-Cysteine-13C6,15N2 Disulfide; L-Cystin-13C6,1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



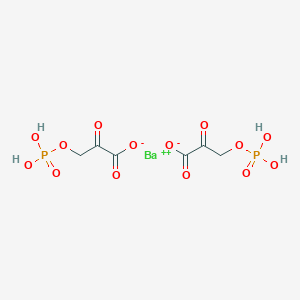
![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
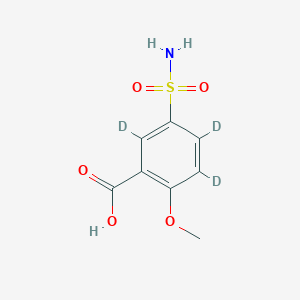
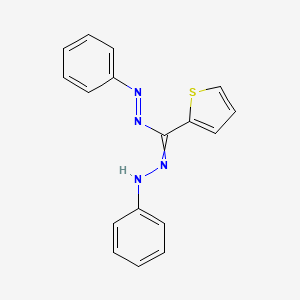
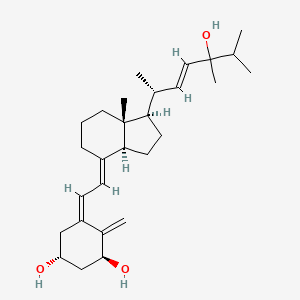
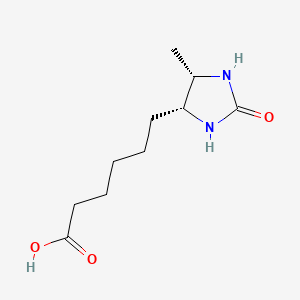
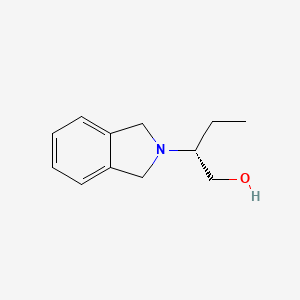
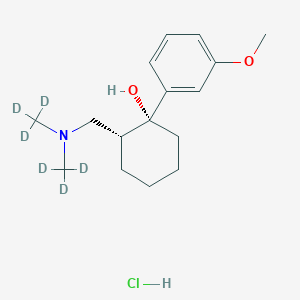
![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)